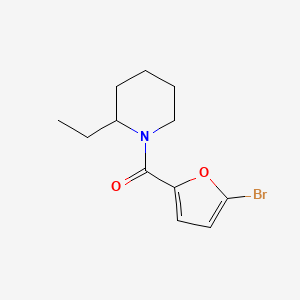
3-(2-Methoxyphenyl)-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-1,1-dimethylurea is an organic compound with a unique structure that includes a methoxyphenyl group attached to a dimethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1,1-dimethylurea typically involves the reaction of 2-methoxyphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methoxyphenyl isocyanate} + \text{Dimethylamine} \rightarrow \text{this compound} ]
The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures (20-40°C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 3-(2-Hydroxyphenyl)-1,1-dimethylurea.
Reduction: Formation of 3-(2-Methoxyphenyl)-1,1-dimethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylurea moiety may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Hydroxyphenyl)-1,1-dimethylurea
- 3-(2-Methoxyphenyl)-1,1-dimethylamine
- 3-(2-Methoxyphenyl)urea
Uniqueness
3-(2-Methoxyphenyl)-1,1-dimethylurea is unique due to the presence of both the methoxyphenyl and dimethylurea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-6-4-5-7-9(8)14-3/h4-7H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBBRJWFGAEXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B7485635.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7485648.png)
![N-phenyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7485651.png)

![N-methyl-N-phenyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7485666.png)
![N-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7485672.png)
![(3R)-1-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylic acid](/img/structure/B7485680.png)
![2-(4-fluorophenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7485681.png)
![N-[(3-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7485690.png)
![1,3-dimethyl-5-[(E)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7485691.png)

![cyclopentyl-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7485702.png)
